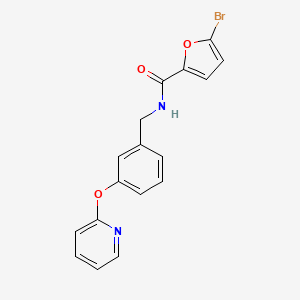

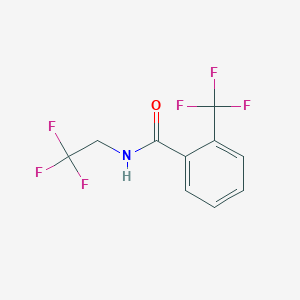

![molecular formula C13H9ClFNO4S B3017007 2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid CAS No. 554405-07-1](/img/structure/B3017007.png)

2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-Chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid is a chemical entity that has been studied for its potential biological activity. While the exact compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and analyzed. For instance, a closely related compound, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, has been synthesized and its crystal structure determined, indicating that it belongs to a novel class of compounds with potential herbicidal activity .

Synthesis Analysis

The synthesis of related compounds involves complex organic reactions. The paper describes the synthesis of a compound with a similar sulfonamide group and chloro-fluoro substitution pattern on the aromatic ring. The synthesis process is likely to involve multiple steps, including the introduction of the sulfonamide group and the chloro and fluoro substituents at specific positions on the benzene ring. The precise synthesis route for 2-Chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid would likely be similar, with careful consideration of regioselectivity and protecting groups to achieve the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray single-crystal diffraction . This technique allows for the precise determination of the three-dimensional arrangement of atoms within a crystal. The related compound mentioned in paper crystallizes in the monoclinic space group P21/n, with specific cell parameters provided. This information is crucial for understanding the molecular geometry, which can influence the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the presence of functional groups like the sulfonamide and the halogen substituents. The electrochemical fluorination of related compounds has been successfully carried out, as described in paper , indicating that selective fluorination at specific positions is feasible. This kind of chemical modification can be used to fine-tune the physical and chemical properties of the compound for better biological activity or other desired characteristics.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The crystallographic data provided in paper gives insights into the density and molecular weight, which are important for understanding the compound's behavior in different environments. The bioanalytical method developed in paper for a glyburide analogue, which shares some structural features with the compound of interest, suggests that such compounds can be quantified in biological matrices, which is essential for pharmacokinetic studies. The stability data provided also indicates how the compound behaves under various conditions, which is important for its handling and storage.

Applications De Recherche Scientifique

Synthesis of New Compounds : A study by Bhat et al. (2016) involved synthesizing new compounds from 3-chloro-2-fluoro benzoic acid, which bears similarity to 2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid. These compounds were characterized and evaluated for their anti-convulsant and anti-inflammatory activities, showing potential biological activities (Bhat et al., 2016).

Pharmacological Applications : Sarbanes (2002) discusses the use of mono- and di-substituted sulfamoyl benzoic acids in the treatment of gout and gouty arthritis. These compounds, including variants like 2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid, have uricosuric properties (Sarbanes, 2002).

Herbicidal Properties : Hamprecht et al. (2004) found that introducing fluorine atoms into certain compounds can significantly alter their herbicidal properties. The research also explored the synthesis of these compounds from precursors like 2-amino-6-fluoro-benzoic acid (Hamprecht et al., 2004).

Electrochemical Studies : Mandić et al. (2004) investigated the electrochemical behavior of compounds including 2-hydroxy-5-[(2-sulfophenyl)azo]benzoic acid. These studies provide insights into the redox reactions and potential applications in electrochemical processes (Mandić et al., 2004).

Toxicity Assessment : Gorokhova et al. (2020) assessed the toxicity of various benzoic acid derivatives, including compounds similar to 2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid. Understanding the toxic properties of these compounds is crucial for their safe application in various fields (Gorokhova et al., 2020).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

Propriétés

IUPAC Name |

2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClFNO4S/c14-10-6-5-8(7-9(10)13(17)18)21(19,20)16-12-4-2-1-3-11(12)15/h1-7,16H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFXHJQYPOBMUIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

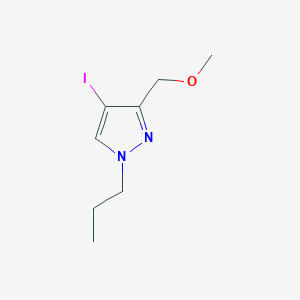

![2,5-difluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B3016924.png)

![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B3016925.png)

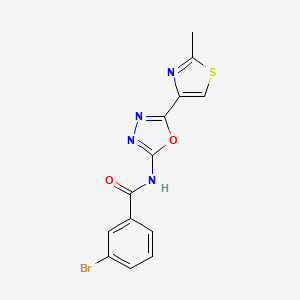

![1-(3-fluoro-4-methylphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B3016931.png)

![methyl 2-({[3-(4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

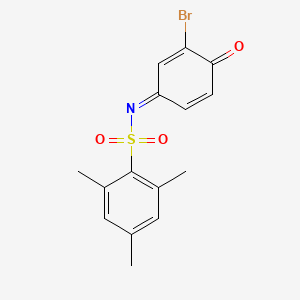

![2-(2-methylbenzyl)-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3016934.png)

![N-[2-Methyl-2-(1-oxo-1,4-thiazinan-4-yl)propyl]-1-prop-2-ynylpiperidine-4-carboxamide](/img/structure/B3016940.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B3016941.png)

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B3016943.png)

![3-isopentyl-1-methyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3016947.png)